Cas no 23138-50-3 (1-ethyl-4-isocyanatobenzene)

1-ethyl-4-isocyanatobenzene 化学的及び物理的性質
名前と識別子
-
- 4-ethylphenyl isocyanate
- 4-Ethylisocyanatobenzene
- 1-Ethyl-4-isocyanatobenzene
- 1-ethyl-4-isocyanato-benzene
- 4-ethylbenzenisocyanate
- Isocyanic Acid 4-Ethylphenyl Ester
- p-Ethylphenyl isocyanate
- Benzene, 1-ethyl-4-isocyanato-
- FWPYUSLQCQDLJR-UHFFFAOYSA-N
- 4-Ethylphenylisocyanate
- 4-Ethyl phenylisocyanate
- 4-ethyl-phenyl-isocyanate
- Benzene,1-ethyl-4-isocyanato-
- UNII-G7N9K55SX2
- DTXSID60177702
- EN300-146980
- F1945-0014
- VS-14345
- EINECS 245-446-9
- BB 0262819
- FT-0618415
- D90562
- 23138-50-3
- AKOS000178202
- SCHEMBL93291
- G7N9K55SX2
- 4-Ethylphenyl isocyanate, 98%
- MFCD00013881
- NS00027361
- E0767
- J-014999
- STK502548
- DB-046081
- DTXCID80100193
- BBL037654
- ALBB-003028
- 1-ethyl-4-isocyanatobenzene
-
- MDL: MFCD00013881
- インチ: 1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3
- InChIKey: FWPYUSLQCQDLJR-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])[H]
- BRN: 971100
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体、鼻をつくにおい2。密度(g/ml、25/4℃)
- 密度みつど: 1.024 g/mL at 25 °C(lit.)
- ふってん: 80°C/5mmHg(lit.)
- フラッシュポイント: 華氏温度:190.4°f
摂氏度:88°c - 屈折率: n20/D 1.527(lit.)
- PSA: 29.43000
- LogP: 2.21630
- かんど: Moisture Sensitive
1-ethyl-4-isocyanatobenzene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H227-H301+H331-H315-H319-H334-H335
- 警告文: P210-P261-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- 危険物輸送番号:UN 2206 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23-S26-S36/37/39-S45
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- リスク用語:R23/25; R36/37/38; R42
- セキュリティ用語:6.1
- 包装カテゴリ:III
- 危険レベル:6.1
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
1-ethyl-4-isocyanatobenzene 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-ethyl-4-isocyanatobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1945-0014-1g |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
Enamine | EN300-146980-1.0g |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | 95.0% | 1.0g |
$20.0 | 2025-03-21 | |
Enamine | EN300-146980-10.0g |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | 95.0% | 10.0g |
$114.0 | 2025-03-21 | |
Key Organics Ltd | VS-14345-25G |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | >90% | 25g |
£349.00 | 2025-02-09 | |
Ambeed | A117029-25g |
1-Ethyl-4-isocyanatobenzene |
23138-50-3 | 98% | 25g |
$207.0 | 2025-02-21 | |
Life Chemicals | F1945-0014-10g |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156038-1G |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | >97.0%(GC) | 1g |
¥154.90 | 2023-09-03 | |
Life Chemicals | F1945-0014-2.5g |
1-ethyl-4-isocyanatobenzene |
23138-50-3 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Ambeed | A117029-1g |
1-Ethyl-4-isocyanatobenzene |
23138-50-3 | 98% | 1g |
$17.0 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12718-25g |
4-Ethylphenyl isocyanate, 98% |
23138-50-3 | 98% | 25g |
¥4706.00 | 2023-02-15 |
1-ethyl-4-isocyanatobenzene 関連文献
-
Keren Zhang,Mingtao Chen,Kevin J. Drummey,Samantha J. Talley,Lindsey J. Anderson,Robert B. Moore,Timothy E. Long Polym. Chem. 2016 7 6671
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
1-ethyl-4-isocyanatobenzeneに関する追加情報
Recent Advances in the Application of 1-Ethyl-4-isocyanatobenzene (CAS: 23138-50-3) in Chemical Biology and Pharmaceutical Research
1-Ethyl-4-isocyanatobenzene (CAS: 23138-50-3) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This aromatic isocyanate serves as a critical building block in the synthesis of various pharmacologically active compounds, including urea derivatives and carbamates, which are pivotal in drug discovery and development. Recent studies have highlighted its role in the design of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. The compound's unique reactivity profile, characterized by the isocyanate group's ability to form stable covalent bonds with nucleophiles such as amines and alcohols, makes it an invaluable tool for medicinal chemists.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 1-ethyl-4-isocyanatobenzene in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers utilized the compound to generate a library of urea-based inhibitors, which exhibited potent inhibitory activity against the MDM2-p53 interaction, a well-known therapeutic target in oncology. The study reported IC50 values in the nanomolar range, underscoring the compound's potential as a scaffold for anticancer drug development. Furthermore, the inhibitors displayed favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, as confirmed by in vivo studies in murine models.
In addition to its applications in oncology, 1-ethyl-4-isocyanatobenzene has been employed in the development of neuroprotective agents. A recent investigation published in ACS Chemical Neuroscience (2024) explored its use in the synthesis of carbamate derivatives targeting the N-methyl-D-aspartate (NMDA) receptor. The study revealed that these derivatives could modulate receptor activity, offering neuroprotective effects in models of ischemic stroke. The researchers attributed the observed efficacy to the compound's ability to introduce structural diversity into the carbamate scaffold, thereby enhancing binding affinity and selectivity for the NMDA receptor.
The compound's utility extends to infectious disease research, where it has been utilized to develop novel antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of 1-ethyl-4-isocyanatobenzene-derived thiourea analogs with broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The analogs demonstrated minimal cytotoxicity against mammalian cells, suggesting their potential as safe and effective antimicrobial candidates.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 1-ethyl-4-isocyanatobenzene due to the reactivity and potential toxicity of the isocyanate group. Recent advancements in flow chemistry, as reported in Organic Process Research & Development (2023), have addressed these challenges by enabling safer and more efficient continuous-flow synthesis of the compound. This technological innovation has significantly improved yield and purity while reducing environmental and safety concerns associated with traditional batch processes.
In conclusion, 1-ethyl-4-isocyanatobenzene (CAS: 23138-50-3) continues to emerge as a valuable tool in chemical biology and pharmaceutical research. Its applications span multiple therapeutic areas, from cancer to neurodegenerative diseases and infectious diseases. Ongoing research efforts are focused on optimizing its derivatives for improved pharmacological properties and exploring novel synthetic methodologies to enhance its accessibility and utility in drug discovery. As the field advances, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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